Fluoranthene-8,9-dicarbonitrile

Descripción general

Descripción

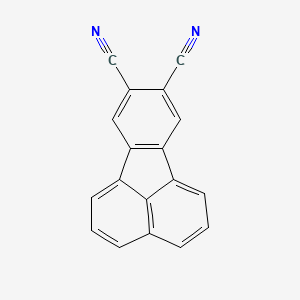

Fluoranthene-8,9-dicarbonitrile is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two cyano groups at the 8 and 9 positions of the fluoranthene structure. Fluoranthene itself is known for its interesting photophysical and fluorescence properties, making its derivatives valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of fluoranthene-8,9-dicarbonitrile typically involves the functionalization of fluoranthene. One common method is the cycloaddition reaction, where fluoranthene is reacted with a suitable nitrile source under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions in specialized reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions: Fluoranthene-8,9-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst

Major Products:

Oxidation: Formation of fluoranthene-8,9-dicarboxylic acid.

Reduction: Formation of fluoranthene-8,9-diamine.

Substitution: Formation of fluoranthene-8,9-dihalides

Aplicaciones Científicas De Investigación

Environmental Applications

Biodegradation Studies

Fluoranthene and its derivatives, including fluoranthene-8,9-dicarbonitrile, are often used as model compounds in biodegradation studies. Research indicates that certain bacteria can degrade fluoranthene through various metabolic pathways. For instance, Celeribacter indicus P73 T has been identified as a fluoranthene-degrading bacterium that utilizes a C-7,8 dioxygenation pathway to mineralize fluoranthene into intermediates suitable for the tricarboxylic acid (TCA) cycle . This makes this compound relevant in studying the microbial degradation of PAHs, which is crucial for bioremediation efforts aimed at removing these toxic compounds from contaminated environments.

Microbial Metabolism

This compound can also serve as a substrate for microbial metabolism studies. For example, Mycobacterium flavescens has shown the ability to metabolize fluoranthene in the presence of other PAHs like pyrene. This co-metabolism can provide insights into the interactions between different PAHs and their degradation pathways . Understanding these metabolic processes is essential for developing effective bioremediation strategies.

Biochemical Applications

Synthesis of Intermediates

This compound can be utilized in synthesizing various biochemical intermediates. The degradation pathways of fluoranthene involve the formation of several metabolites such as 9-fluorenone-1-carboxylic acid and 9-(carboxymethylene)fluorene-1-carboxylic acid . These metabolites can be further explored for their potential applications in pharmaceuticals or as chemical building blocks in organic synthesis.

Toxicological Studies

Given the toxicity associated with many PAHs, this compound is also significant in toxicological research. Studies investigating the effects of fluoranthene on microbial communities help elucidate the ecological impacts of PAH pollution and contribute to risk assessment frameworks for contaminated sites . Understanding how organisms adapt to or degrade these compounds can inform environmental policies and remediation practices.

Material Science Applications

Polymer Chemistry

In materials science, fluoranthene derivatives have potential applications in polymer chemistry. The unique electronic properties of PAHs make them suitable candidates for developing organic semiconductors and photovoltaic materials. This compound could be explored as a monomer or additive in creating advanced materials with desirable electronic properties .

Nanotechnology

Fluoranthene derivatives may also find applications in nanotechnology. Their ability to form stable structures at the nanoscale could be harnessed for developing nanomaterials with specific functionalities. Research into self-assembled monolayers or nanocomposites incorporating fluoranthene derivatives could lead to innovations in sensors or drug delivery systems .

Case Studies

Mecanismo De Acción

The mechanism of action of fluoranthene-8,9-dicarbonitrile involves its interaction with specific molecular targets. In the context of OLEDs, the compound acts as an electron acceptor, facilitating the transfer of electrons and enhancing the efficiency of light emission. The presence of cyano groups enhances its electron-withdrawing capability, making it a valuable component in electronic materials .

Comparación Con Compuestos Similares

Fluoranthene: The parent compound, known for its fluorescence properties.

Fluoranthene-8,9-dicarboxylic acid: An oxidized derivative.

Fluoranthene-8,9-diamine: A reduced derivative.

Uniqueness: Fluoranthene-8,9-dicarbonitrile is unique due to the presence of cyano groups, which significantly alter its electronic properties. This makes it particularly useful in applications requiring strong electron-withdrawing capabilities, such as in the development of advanced electronic materials and fluorescent probes .

Actividad Biológica

Fluoranthene-8,9-dicarbonitrile is a polycyclic aromatic compound characterized by its two cyano groups attached to the fluoranthene framework. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of toxicology and pharmacology. Understanding its biological activity is crucial for evaluating its environmental impact and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses the following molecular characteristics:

- Molecular Formula : CHN

- Molecular Weight : 240.25 g/mol

- Structure : The compound consists of a fluoranthene backbone with two cyano (–C≡N) groups located at the 8 and 9 positions.

This compound exhibits various biological activities, primarily through its interactions with cellular components. The cyano groups can participate in hydrogen bonding and electron-withdrawing effects, influencing the compound's reactivity and interaction with biological targets.

Toxicological Studies

Research has indicated that fluoranthene derivatives can induce oxidative stress and genotoxicity in various cell types. For instance:

- DNA Damage : Studies have shown that exposure to fluoranthene derivatives can lead to DNA strand breaks and mutations, primarily through the formation of reactive oxygen species (ROS) .

- Cellular Stress Responses : The compound has been implicated in triggering stress response pathways, including the upregulation of antioxidant enzymes like catalase and glutathione S-transferase .

Case Studies

- Marine Organisms : A study on marine gastropods exposed to this compound revealed a concentration-dependent increase in DNA damage and oxidative stress markers. This underscores the compound's potential environmental toxicity .

- Cell Culture Experiments : In vitro studies using human cell lines demonstrated that fluoranthene derivatives could inhibit cell proliferation and induce apoptosis through ROS-mediated pathways .

Summary of Key Research Findings

Pharmacokinetics

This compound is poorly soluble in water but shows moderate solubility in organic solvents. Its lipophilic nature suggests potential bioaccumulation in aquatic organisms, raising concerns about environmental persistence and toxicity.

Propiedades

IUPAC Name |

fluoranthene-8,9-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8N2/c19-9-12-7-16-14-5-1-3-11-4-2-6-15(18(11)14)17(16)8-13(12)10-20/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUNDJHIXJHJMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C(=C4)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90851003 | |

| Record name | Fluoranthene-8,9-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90851003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52477-75-5 | |

| Record name | Fluoranthene-8,9-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90851003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.